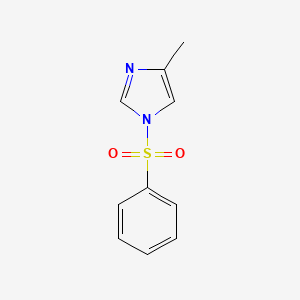

4-Methyl-1-(phenylsulfonyl)-1H-imidazole

Overview

Description

“4-Methyl-1-(phenylsulfonyl)-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a methyl group attached to the 4th carbon of the imidazole ring and a phenylsulfonyl group attached to the 1st nitrogen of the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar imidazole ring, with the phenylsulfonyl group likely contributing to the overall stability of the molecule due to resonance .Chemical Reactions Analysis

Imidazole compounds are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and are often used in the synthesis of pharmaceuticals and other biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring might confer basicity to the compound, while the phenylsulfonyl group might contribute to its overall polarity .Scientific Research Applications

Antibacterial Activity

4-Methyl-1-(phenylsulfonyl)-1H-imidazole derivatives demonstrate significant in vitro antibacterial activity. A study by Letafat et al. (2008) found that these derivatives, especially 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. They also have notable inhibitory effects on Helicobacter pylori, a key bacterium involved in gastrointestinal infections (Letafat et al., 2008).

Synthetic Approaches and Chemical Properties

Novel synthetic approaches to modify 4-Methyl-1-(phenylsulfonyl)-1H-imidazole have been explored. Crozet et al. (2002) developed new methods for creating 5-nitroimidazole derivatives, which have applications in various chemical syntheses (Crozet et al., 2002). Additionally, the thermochemical properties of phenyl-substituted imidazoles, including 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, have been studied to understand their physicochemical characteristics for practical applications (Emel’yanenko et al., 2017).

Antifungal and Antimicrobial Applications

The compound has also been investigated for its potential in antifungal and antimicrobial applications. For example, derivatives of 1H-imidazole have shown promising anti-Candida activities, which are crucial for developing new antifungal therapies (Di Santo et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is the filamentous temperature-sensitive protein Z (FtsZ), a key functional protein in bacterial cell division . FtsZ has been recognized as a potential target for the development of novel antibacterial agents .

Mode of Action

4-Methyl-1-(phenylsulfonyl)-1H-imidazole interacts with its target, FtsZ, by binding to it. This binding inhibits the normal function of FtsZ, thereby disrupting bacterial cell division . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the bacterial cell division pathway by inhibiting the function of FtsZ . This disruption in the cell division process leads to the inability of bacteria to proliferate, thereby exerting its antibacterial effects. The downstream effects of this disruption are still being studied.

Pharmacokinetics

Like other indole derivatives, it is expected to have good absorption and distribution profiles

Result of Action

The primary result of the action of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is the inhibition of bacterial cell division, leading to a decrease in bacterial proliferation . This results in its antibacterial effects. The specific molecular and cellular effects are still being explored.

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. Given the prevalence of imidazole rings in biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug design .

properties

IUPAC Name |

1-(benzenesulfonyl)-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKAJWKWLMCGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403172 | |

| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324777-12-0 | |

| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.